N-(3-chlorophenyl)-3-methoxy-8-azabicyclo[3.2.1]octane-8-carboxamide
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Overview
Description
N-(3-chlorophenyl)-3-methoxy-8-azabicyclo[321]octane-8-carboxamide is a complex organic compound that belongs to the family of tropane alkaloids
Preparation Methods
The synthesis of N-(3-chlorophenyl)-3-methoxy-8-azabicyclo[3.2.1]octane-8-carboxamide involves multiple steps, starting from readily available precursors. The key steps include the formation of the 8-azabicyclo[3.2.1]octane scaffold, which is central to the compound’s structure. This can be achieved through enantioselective construction methods that ensure the correct stereochemistry . Industrial production methods typically involve optimizing these synthetic routes to achieve high yields and purity.
Chemical Reactions Analysis
N-(3-chlorophenyl)-3-methoxy-8-azabicyclo[3.2.1]octane-8-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Halogenation or nitration reactions can be performed using appropriate reagents like halogens or nitric acid.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
N-(3-chlorophenyl)-3-methoxy-8-azabicyclo[32
Chemistry: It serves as a key intermediate in the synthesis of other complex molecules.
Biology: The compound’s structure allows it to interact with biological systems, making it a candidate for studying biochemical pathways.
Medicine: Due to its biological activity, it is being explored for potential therapeutic uses.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N-(3-chlorophenyl)-3-methoxy-8-azabicyclo[3.2.1]octane-8-carboxamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the observed biological effects .
Comparison with Similar Compounds
N-(3-chlorophenyl)-3-methoxy-8-azabicyclo[3.2.1]octane-8-carboxamide can be compared with other similar compounds, such as:
N-methyl-8-azabicyclo[3.2.1]octane: This compound shares the same bicyclic core but differs in its substituents.
2-azabicyclo[3.2.1]octane: Another related compound with a similar core structure but different functional groups.
These comparisons highlight the unique features of this compound, such as its specific substituents and their impact on its biological activity.
Properties
IUPAC Name |
N-(3-chlorophenyl)-3-methoxy-8-azabicyclo[3.2.1]octane-8-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClN2O2/c1-20-14-8-12-5-6-13(9-14)18(12)15(19)17-11-4-2-3-10(16)7-11/h2-4,7,12-14H,5-6,8-9H2,1H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDIAKNUECGWDOG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CC2CCC(C1)N2C(=O)NC3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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